molecular formula C13H9ClN2 B2753347 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine CAS No. 77250-69-2

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine

Cat. No.: B2753347
CAS No.: 77250-69-2
M. Wt: 228.68
InChI Key: GVDFXXDMJXVNHB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine involves the iodine-mediated one-pot synthesis. This method starts with 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing C-N and C-S bonds simultaneously . The reaction conditions are mild, and the starting materials are easily accessible.

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridine derivatives often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis.

    Reduction: Sodium borohydride in ethanol.

    Substitution: N-bromosuccinimide in dichloromethane.

Major Products

The major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine stands out due to its unique chemical structure, which imparts specific biological activities not commonly found in other imidazo-pyridine derivatives. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDFXXDMJXVNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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